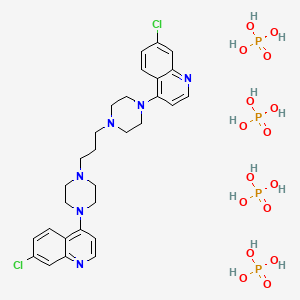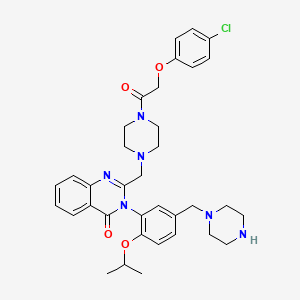
PPTN Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPTN Mesylate is a potent and highly selective antagonist of the P2Y14 receptor (P2Y14R), one of eight P2Y G protein-coupled receptors.
Wissenschaftliche Forschungsanwendungen
Cholinergic and Noncholinergic Efferents from Mesopontine Tegmentum
- Research by Lee et al. (1988) focuses on the pedunculopontine tegmental nucleus (PPTn) and its connections with extrapyramidal motor system nuclei. This study helps understand the neural pathways that could be influenced by PPTN Mesylate.
Cytoarchitecture and Cytochemistry of PPTn in Rats
- The study by Rye et al. (1987) investigates the pedunculopontine tegmental nucleus (PPTn) in rats, looking at its structure and chemical composition. Understanding the PPTn's architecture is crucial for assessing the impact of PPTN Mesylate on the brain.
Public Participation in Scientific Research
- Haywood and Besley (2014) discuss public participation in scientific research (PPSR) in their paper, which could be relevant for community-based studies or clinical trials involving PPTN Mesylate (Haywood & Besley, 2014).
Skills in Planning Scientific Inquiry
- A study on the skills of primary pre-service teachers in planning scientific inquiry by García-Carmona et al. (2017) may provide insights into the educational aspects of PPTN Mesylate research.
Cholinergic Modulation in Respiratory Control
- Research by Lima et al. (2017) examines the role of the pedunculopontine tegmental nucleus in respiratory control, which could be relevant for understanding respiratory effects of PPTN Mesylate.
Collaborative Leadership in Transdisciplinary Research
- The paper by Nyang'au et al. (2018) discusses collaborative leadership in transdisciplinary research, which might be applicable to collaborative research efforts involving PPTN Mesylate.
Microwave-Assisted Desulfonylation of Polysulfonamides
- Rieger et al. (2018) explore desulfonylation methods, which might be related to the chemical processing or synthesis of compounds like PPTN Mesylate (Rieger et al., 2018).
Eigenschaften
CAS-Nummer |
1160271-31-7 |
|---|---|
Produktname |
PPTN Mesylate |
Molekularformel |
C30H28F3NO5S |
Molekulargewicht |
571.61 |
IUPAC-Name |
4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid Mesylate |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChI-Schlüssel |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(C2=CC=C(C3CCNCC3)C=C2)=C4C=CC(C5=CC=C(C(F)(F)F)C=C5)=CC4=C1.OS(=O)(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PPTN Mesylate; PPTN Mesylate salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



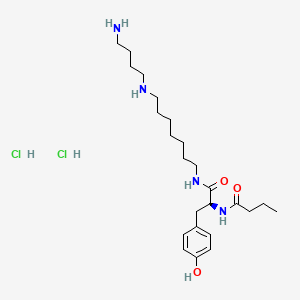
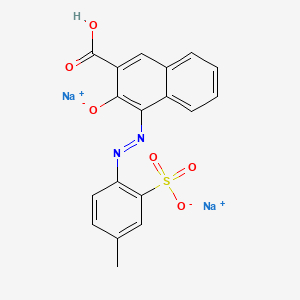
![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)
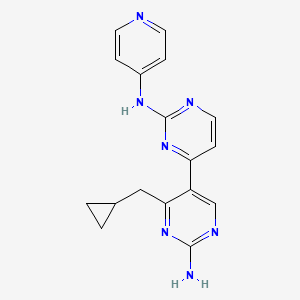
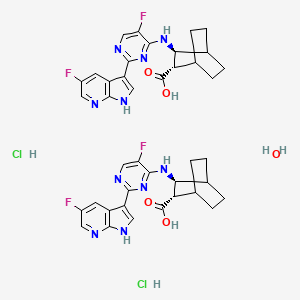
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

